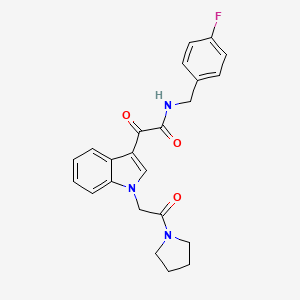
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a p-tolyloxy group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: Starting with cyclohexanol, the compound is converted to a cyclohexyl halide through halogenation.
Substitution with Pyrazin-2-yloxy Group: The cyclohexyl halide undergoes nucleophilic substitution with pyrazin-2-ol to form the pyrazin-2-yloxycyclohexane intermediate.
Introduction of the p-Tolyloxy Group: The intermediate is then reacted with p-tolyl acetate under basic conditions to introduce the p-tolyloxy group.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized aromatic derivatives.
Reduction Products: Amines or other reduced forms of the acetamide group.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry:
Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.
Mécanisme D'action
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyloxy group instead of para.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(o-tolyloxy)acetamide: Similar structure but with an ortho-tolyloxy group instead of para.
Uniqueness:
Structural Features: The specific arrangement of the pyrazin-2-yloxy and p-tolyloxy groups in N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide provides unique chemical properties and reactivity.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-2-6-16(7-3-14)24-13-18(23)22-15-4-8-17(9-5-15)25-19-12-20-10-11-21-19/h2-3,6-7,10-12,15,17H,4-5,8-9,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQHGCOHBHPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)
![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)

![N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2654019.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)








